molecular formula C25H20FN5O2 B4316770 2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B4316770
M. Wt: 441.5 g/mol
InChI Key: WDAWQEFFEVVLMI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest for its unique structural features and potential applications in various scientific fields. Its intricate molecular architecture allows it to participate in a wide range of chemical reactions, making it a versatile candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate urea derivative with a benzoxazole derivative under controlled temperature and pH conditions. Reagents such as phosphorus oxychloride or thionyl chloride are often employed to facilitate the formation of intermediate compounds.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: : Typically using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly performed with reducing agents such as sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium or potassium permanganate in neutral or slightly basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride under anhydrous conditions.

  • Substitution: : Halogenated solvents, along with catalysts like palladium or platinum, to facilitate the substitution reactions.

Major Products

The major products from these reactions vary, but often include derivatives with modified functional groups, such as hydroxylated, reduced, or substituted analogs. Each of these derivatives can exhibit distinct properties and potential applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2/c1-15-21(23(32)28-18-7-3-2-4-8-18)22(16-11-13-17(26)14-12-16)30-24(27-15)31-25-29-19-9-5-6-10-20(19)33-25/h2-14,22H,1H3,(H,28,32)(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWQEFFEVVLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Reactant of Route 2
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Reactant of Route 3
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Reactant of Route 4
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide
Reactant of Route 6
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

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